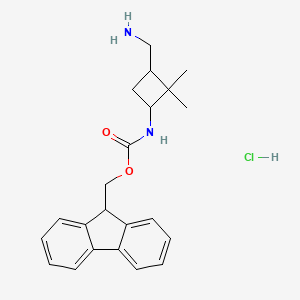

3-(氨基甲基)-N-fmoc-2,2-二甲基环丁-1-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by substituents such as alkyl or aryl group . The compound you mentioned seems to be a complex amine with additional functional groups.

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or a known structure, it’s difficult to provide an analysis for this compound .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including acylation, alkylation, and reactions with nitrous acid . The specific reactions that “3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hcl” might undergo would depend on its exact structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . These properties are determined by the compound’s molecular structure. Without specific information about “3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hcl”, it’s difficult to provide an analysis of its physical and chemical properties.科学研究应用

肽合成和固相肽合成 (SPPS)

Fmoc(9-芴甲氧羰基)保护基团广泛用于肽合成,特别是在固相肽合成 (SPPS) 中,因为它在温和碱性条件下稳定且易于去除。该方法有助于以高特异性和产率合成肽和蛋白质。Fields 和 Noble (2009) 的研究重点介绍了 Fmoc SPPS 方法学的重大进展,包括引入各种固体载体、键、侧链保护基团和改进的溶剂化条件。这些进步使得能够合成具有生物活性的肽、同位素标记的肽和小蛋白质,展示了该方法在生物有机化学中的多功能性和效率 (Fields & Noble, 2009).

肽模拟物和杂环 γ-氨基酸

受限杂环 γ-氨基酸(例如 4-氨基(甲基)-1,3-噻唑-5-羧酸 (ATC))的合成展示了 Fmoc 氨基酸在设计模拟螺旋和 β-折叠片等二级蛋白质结构的肽模拟物中的应用。Mathieu 等人(2015 年)展示了一种通过 N-Fmoc 氨基酸和 1,1-二甲烯丙基乙酸酯之间的交叉克莱森缩合反应来生成这些正交保护的 ATC 的多功能化学途径。该方法与多种氨基酸兼容,并生成 N-Fmoc-β-酮酯中间体,随后转化为 ATC。该方案提供了一种灵活的方法来引入各种侧链,从而增强了 γ-氨基酸在肽模拟物化学中的设计 (Mathieu et al., 2015).

功能材料和自组装

Fmoc 修饰的氨基酸和短肽表现出显着的自组装特性,使其适用于功能材料的制造。Tao 等人(2016 年)回顾了 Fmoc 修饰的生物启发构建模块(包括单个氨基酸、二肽和三肽以及四肽和五肽)的自组织。Fmoc 部分的疏水性和芳香性促进了这些构建模块的缔合,从而在细胞培养、生物模板化、光学特性、药物递送、催化活性、治疗和抗生素特性中得到应用。这一全面概述强调了 Fmoc 修饰的生物分子在制造新型材料和治疗剂方面的潜力 (Tao et al., 2016).

作用机制

安全和危害

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2.ClH/c1-22(2)14(12-23)11-20(22)24-21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19;/h3-10,14,19-20H,11-13,23H2,1-2H3,(H,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOWHOYQZGTFRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2599606.png)

![4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile](/img/structure/B2599613.png)

![3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2599615.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2599616.png)

![2-Amino-6-(4-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2599620.png)